1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine
Description
1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQKMLYGLHEZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole: Similar structure but lacks the benzyl group.
2-(Trifluoromethyl)benzylamine: Similar structure but lacks the imidazole ring.
1-(Trifluoromethyl)benzyl-1H-imidazole: Similar structure but with different substitution patterns.
Uniqueness: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications .
Biological Activity
1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is a compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is linked to an imidazole ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Imidazole derivatives, including this compound, have been associated with various biological activities such as:
- Antiviral : Inhibition of viral replication.
- Anticancer : Induction of apoptosis in cancer cells.
- Antimicrobial : Activity against bacteria and fungi.
- Anti-inflammatory : Reduction of inflammatory mediators.
The precise mechanism involves interactions with cellular proteins and enzymes, potentially altering cell signaling pathways and gene expression.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A comparative analysis revealed that such compounds can have minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range (approximately 1.29 to 2.96 µM) against breast cancer cell lines (MCF-7). These compounds were found to significantly inhibit cell growth and alter cell cycle progression .
Anti-inflammatory Effects
The compound has potential anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, providing a basis for its therapeutic application in inflammatory disorders .
Study on Antimicrobial Efficacy
In one study, this compound was tested against several bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that the compound exhibited comparable activity to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm depending on the strain .
Study on Anticancer Properties
Another research effort focused on the anticancer properties of imidazole derivatives. The study found that treatment with these compounds led to significant reductions in cell viability in MCF-7 cells, with an observed increase in lactate dehydrogenase (LDH) levels indicating cellular damage and apoptosis .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine | Imidazole derivative | Antimicrobial, anticancer |
| 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine | Imidazole derivative | Anticancer |
| 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole | Lacks benzyl group | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
